![molecular formula C16H13BrN2OS B2628710 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-66-2](/img/structure/B2628710.png)
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Description
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (2-BPS-IMP) is a novel small molecule that has been recently developed for use in scientific research. It is an important tool for studying the structure and function of proteins, and has been used in a variety of laboratory experiments. 2-BPS-IMP has been found to be an effective inhibitor of certain enzymes and has also been used in the development of new drugs.
Scientific Research Applications
Chemical Synthesis and Biological Activity
This compound has been explored in the context of synthesizing novel chemical entities with potential biological activities. The research on similar structures has led to the development of compounds with significant immunosuppressive, immunostimulatory, cytotoxic, and antimicrobial activities. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives revealed compounds with potent immunosuppressive and immunostimulatory activities, alongside significant cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011). Additionally, synthesis of 3-heteroarylthioquinoline derivatives highlighted compounds with notable in vitro antituberculosis activity, showcasing the utility of similar structures in developing antimicrobial agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Antiviral Research
Investigations into the antiviral properties of related compounds have yielded promising results. The synthesis and evaluation of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives demonstrated strong antiviral activity against herpes simplex virus, pointing to the potential of structurally related molecules in antiviral therapy (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Crystal Structure Analysis
The analysis of crystal structures of similar compounds has provided insights into their molecular configurations and interactions. The study of 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, for example, revealed the molecular arrangement and hydrogen-bonding patterns, contributing to the understanding of its solid-state properties and potential reactivity (Bisseyou, Soro, Sissouma, Giorgi, & Ebby, 2007).
Medicinal Chemistry
The exploration of 2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone and related structures in medicinal chemistry has led to the identification of compounds with potential as novel therapeutic agents. The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety have opened avenues for the development of new drugs with optimized properties (Prasad, Rani, & Anusha, 2018).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-11-16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGLBOYIHIQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone |
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